molecular formula C7H6Cl2O B6296723 3,5-Dichlor-2-methyl-phenol CAS No. 56680-66-1

3,5-Dichlor-2-methyl-phenol

Cat. No.: B6296723
CAS No.: 56680-66-1
M. Wt: 177.02 g/mol
InChI Key: LGLFKDKRTJTTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichlor-2-methyl-phenol is a useful research compound. Its molecular formula is C7H6Cl2O and its molecular weight is 177.02 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dichlor-2-methyl-phenol is 175.9795702 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dichlor-2-methyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichlor-2-methyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLFKDKRTJTTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Dichlor-2-methyl-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Analysis of 3,5-Dichloro-2-methylphenol

Abstract

This application note details a robust protocol for the quantification of 3,5-Dichloro-2-methylphenol (3,5-dichloro-o-cresol) in complex matrices. While direct injection of chlorophenols is possible, it often results in peak tailing and adsorption due to the acidity of the phenolic hydroxyl group. This guide prioritizes a silylation derivatization workflow using BSTFA/TMCS, ensuring superior peak symmetry, thermal stability, and a 10-fold increase in sensitivity compared to underivatized methods.

Introduction & Chemical Context

3,5-Dichloro-2-methylphenol is a chlorocresol often analyzed as an environmental pollutant, a byproduct of water chlorination, or an impurity in herbicide synthesis.

  • Chemical Challenges:

    • Acidity (pKa ~7-8): The phenolic proton interacts with active sites (silanols) in the GC liner and column, causing "ghost peaks" and tailing.

    • Polarity: Reduces volatility, requiring higher elution temperatures which can degrade the matrix.

  • The Solution: Derivatization replaces the active proton with a trimethylsilyl (TMS) group, creating a non-polar ether that flies easily through the GC column.

Experimental Strategy: The "Why" Behind the Steps

The following workflow illustrates the critical decision path for sample preparation. We utilize a "Derivatization-First" approach for trace analysis (<1 ppm).

G Sample Raw Sample (Water/Soil/Biofluid) Extract LLE or SPE Extraction (Solvent: DCM or Ethyl Acetate) Sample->Extract Dry Drying Step (Anhydrous Na2SO4) Extract->Dry Decision Concentration Requirement? Dry->Decision Direct Direct Injection (High Conc >10 ppm) *Risk of Tailing* Decision->Direct Screening Deriv Derivatization (BSTFA) (Trace Level <1 ppm) *Recommended* Decision->Deriv Quantitation GCMS GC-MS Analysis (SIM Mode) Direct->GCMS Deriv->GCMS

Figure 1: Decision Logic for Chlorophenol Sample Preparation.

Protocol 1: Sample Preparation (Derivatization)

Objective: Convert 3,5-Dichloro-2-methylphenol to its TMS-ether derivative.

Reagents:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Why TMCS? It acts as a catalyst to derivatize sterically hindered phenols (like those with a methyl group at the ortho position).

  • Solvent: Anhydrous Pyridine or Acetone.

Step-by-Step Procedure:

  • Extract & Dry: Ensure the sample extract is completely free of water. Water hydrolyzes BSTFA, destroying the reagent.

  • Aliquot: Transfer 100 µL of sample extract into a 2 mL GC autosampler vial with a glass insert.

  • Add Reagent: Add 50 µL of BSTFA + 1% TMCS.

  • Catalyze (Optional but Recommended): Add 10 µL of anhydrous pyridine to scavenge acid byproducts and drive the reaction.

  • Incubate: Cap tightly and heat at 65°C for 30 minutes .

    • Insight: Heat is crucial here. The methyl group at the 2-position creates steric hindrance near the hydroxyl group; room temperature reaction may be incomplete.

  • Cool & Dilute: Cool to room temperature. If the mixture is too concentrated, dilute with dry Hexane or DCM.

  • Inject: Inject within 24 hours.

Protocol 2: GC-MS Instrument Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

A. Gas Chromatography (GC)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase.[1] "UI" (Ultra Inert) is critical to prevent phenol adsorption if underivatized.
Inlet Splitless, 250°CMaximizes sensitivity. Use a deactivated single-taper liner with glass wool.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (hold 1 min)

15°C/min to 180°C

25°C/min to 300°C (hold 3 min)
Slow ramp initially separates the solvent front from the volatile chlorocresol derivative.
B. Mass Spectrometry (MS)
  • Source Temp: 230°C

  • Transfer Line: 280°C[1]

  • Ionization: Electron Impact (EI), 70 eV.[1]

  • Acquisition: SIM (Selected Ion Monitoring) for quantitation.

Data Analysis: Mass Spectrum Interpretation

Correct identification relies on the unique isotope signature of the two chlorine atoms.

Target Analyte: 3,5-Dichloro-2-methylphenol-TMS

  • Formula:

    
    
    
  • Molecular Weight (Nominal): ~248 amu (

    
    )
    

SIM Table Construction: | Ion Type | m/z (


) | m/z (

mix) | Interpretation | | :--- | :--- | :--- | :--- | | Target (Quant) | 233 | 235 | [M - 15]

: Loss of Methyl group from Silicon. This is the Base Peak . | | Qualifier 1 | 248 | 250 | [M]

: Molecular Ion. Shows

pattern (100:65:10 ratio). | | Qualifier 2 | 93 | - | Tropylium-like ion (aromatic ring fragment). | | Qualifier 3 | 73 | - |

: Characteristic TMS group fragment. |

Critical QC Check: The ratio of m/z 233 to 235 should be approximately 1.5 : 1 . Deviation from this ratio indicates co-eluting interference.

Validation & Troubleshooting

Self-Validating the System:

  • The "Tail" Test: Inject a standard of underivatized phenol. If the peak tails significantly (Asymmetry factor > 1.5), your inlet liner is active and needs replacing before running your samples.

  • Moisture Check: If you see a peak at m/z 75 (HO-Si-(CH3)2), your BSTFA has hydrolyzed. Dry your samples and use fresh reagent.

References

  • US EPA. (2000). Method 8041A: Phenols by Gas Chromatography.[2] SW-846 Update IV. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenol, 3,5-dichloro-.[3][4][5] NIST Chemistry WebBook, SRD 69. [Link]

  • Harvey, D. J., & Vouros, P. (2020).[6][7] Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives.[6][7] Mass Spectrometry Reviews, 39(1-2), 105-211.[6] [Link]

Sources

Application Note: Antimicrobial Efficacy Testing of 3,5-Dichloro-2-methyl-phenol

[1]

Abstract & Compound Profile

This technical guide details the protocols for evaluating the antimicrobial efficacy of 3,5-Dichloro-2-methyl-phenol (also known as 3,5-dichloro-o-cresol). As a structural analog of the widely used biocide Chlorocresol (4-chloro-3-methylphenol), this compound exhibits potent membrane-disruptive capabilities. However, the addition of a second chlorine atom at the meta position significantly alters its physicochemical properties, specifically increasing lipophilicity (LogP) and acidity (lowering pKa).

These structural changes necessitate specific modifications to standard antimicrobial susceptibility testing (AST) protocols to ensure data accuracy. Researchers must account for solvent compatibility, pH-dependent ionization, and potential sorption to plasticware.

Physicochemical Profile & Testing Implications[1][2][3][4][5][6]
PropertyEstimated ValueExperimental Implication
Molecular Structure C₇H₆Cl₂OSteric hindrance from the ortho-methyl group may affect binding kinetics compared to para-isomers.
Lipophilicity (LogP) ~3.5 - 4.0Critical: Extremely low water solubility. Requires DMSO or Ethanol stock solutions. High affinity for polystyrene (plates).
Acidity (pKa) ~8.0 - 8.5Critical: More acidic than non-chlorinated cresols. Efficacy will drop significantly at pH > 8.0 due to ionization. Test media must be buffered at pH 7.0–7.2.
Mode of Action Membrane DisruptionBactericidal. Causes proton motive force (PMF) collapse and intracellular leakage.

Mechanism of Action (MOA)

The antimicrobial activity of 3,5-Dichloro-2-methyl-phenol is driven by its interaction with the bacterial cell membrane. Unlike antibiotics that target specific enzymatic pathways (e.g., beta-lactams), this phenolic compound acts as a gross protoplasmic poison at high concentrations and a membrane uncoupler at low concentrations.

DOT Diagram: Phenolic Membrane Disruption Pathway[1]

MOACompound3,5-Dichloro-2-methyl-phenol(Non-ionized Form)MembraneBacterial Cell Membrane(Lipid Bilayer)Compound->MembranePartitions via LipophilicityIntercalationIntercalation intoHydrophobic CoreMembrane->IntercalationFluidityIncreased Membrane Fluidity& ExpansionIntercalation->FluidityDisrupts Van der Waals forcesLeakageLeakage of K+ Ions& ATP EffluxFluidity->LeakageLoss of barrier functionPMFCollapse of ProtonMotive Force (PMF)Leakage->PMFDepolarizationDeathCell Death(Lysis/Metabolic Halt)PMF->Death

Caption: Mechanism of action showing the cascade from membrane partitioning to cell death via PMF collapse.[1]

Material Preparation & Handling[2][6]

Stock Solution Preparation

Due to the hydrophobic nature of the dichlorinated ring, aqueous stock solutions are impossible to prepare directly.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO) is preferred over ethanol to minimize evaporation during assays.

  • Concentration: Prepare a 100 mM or 20 mg/mL master stock.

  • Storage: Aliquot into glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

Neutralization System

Phenolic compounds are "sticky" and can adhere to bacterial cell walls, continuing to kill cells even after sampling. Effective neutralization is mandatory for Time-Kill studies.

  • Recommended Neutralizer: Dey-Engley (D/E) Neutralizing Broth .

  • Validation: You must perform a "Neutralizer Toxicity and Efficacy Control" (ASTM E1054) before running the main experiment. If D/E broth is unavailable, a mixture of Lecithin (0.3%) + Polysorbate 80 (3%) is a viable alternative.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07)

This protocol determines the lowest concentration required to visibly inhibit growth.

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well plates (Polystyrene is standard, but Polypropylene (PP) is recommended for lipophilic phenols to reduce drug binding to the plate).

  • Test Organisms: S. aureus (ATCC 6538), E. coli (ATCC 8739), P. aeruginosa (ATCC 9027).

Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) in saline. Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12.

    • Add 200 µL of the highest test concentration (diluted from DMSO stock to 2x final conc) into column 1.

    • Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (No compound, solvent only).

    • Column 12: Sterility Control (Media only).

    • Note: Ensure final DMSO concentration is < 1% (v/v) to avoid solvent toxicity.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1-11. Final volume = 200 µL. Final bacterial density ~5 x 10^5 CFU/mL.

  • Incubation: 35 ± 2°C for 16-20 hours.

  • Readout: Record the MIC as the lowest concentration with no visible turbidity.

Protocol 2: Time-Kill Kinetics

Method: Adapted from ASTM E2315

This assay measures the rate of bactericidal activity, distinguishing between bacteriostatic (growth inhibition) and bactericidal (killing) effects.

Experimental Workflow Diagram

TimeKillInoculumBacterial Suspension(10^6 CFU/mL)ChallengeTest Tube:Compound + BacteriaInoculum->ChallengeAdd to DrugTimePointsSampling:0, 15, 30, 60 minChallenge->TimePointsIncubate 25°CNeutralizeNeutralization:1:10 into D/E BrothTimePoints->NeutralizeCritical StepPlatePlating:TSA/Nutrient AgarNeutralize->PlateSpread/PourCountCount Colonies(Log Reduction)Plate->Count24h Incubation

Caption: Workflow for Time-Kill kinetics emphasizing the critical neutralization step.

Step-by-Step Procedure
  • Challenge Suspension: Prepare 10 mL of the test compound in buffer (PBS or Saline) at 2x the MIC.

  • Inoculation: Add 0.1 mL of ~10^8 CFU/mL inoculum to 10 mL of the compound solution. Start timer.

  • Sampling: At t=0, 15, 30, 60, and 120 minutes, remove 1.0 mL of the mixture.

  • Neutralization: Immediately transfer the 1.0 mL sample into a tube containing 9.0 mL of Dey-Engley Broth . Vortex vigorously for 10 seconds.

    • Why? This 1:10 dilution stops the killing reaction instantly.

  • Enumeration: Perform serial 10-fold dilutions of the neutralized sample in saline. Plate 100 µL onto Tryptic Soy Agar (TSA).

  • Analysis: Incubate plates at 37°C for 24h. Calculate Log10 reduction compared to the growth control at t=0.

    • Target: A 3-log reduction (99.9% kill) indicates bactericidal activity.

Protocol 3: Biofilm Eradication (MBEC)

Method: Calgary Biofilm Device (CBD) / Peg Lid Method

Phenolic compounds are often superior to antibiotics against biofilms due to their ability to penetrate the exopolysaccharide (EPS) matrix.

  • Biofilm Formation: Inoculate a 96-well MBEC™ plate (with peg lid) with 10^5 CFU/mL. Incubate 24h with rocking to form biofilms on pegs.

  • Rinse: Transfer peg lid to a rinse plate (saline) to remove planktonic cells.

  • Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of 3,5-Dichloro-2-methyl-phenol. Incubate for specified contact time (e.g., 4 hours).

  • Neutralization/Recovery: Transfer peg lid to a "Recovery Plate" containing D/E Broth + 1% Tween 80. Sonicate (high frequency) for 10 minutes to disrupt biofilm and release cells into the media.

  • Readout:

    • MBEC (Minimum Biofilm Eradication Concentration): Plate the recovery media. The lowest concentration resulting in no growth (after sonication) is the MBEC.

Data Presentation & Analysis

Report your results using the following structured format to ensure comparability.

Example Data Table: Log Reduction
OrganismTime (min)Control Count (Log₁₀ CFU/mL)Treated Count (Log₁₀ CFU/mL)Log ReductionOutcome
S. aureus06.506.480.02-
S. aureus156.604.102.50Bacteriostatic
S. aureus306.752.504.25Bactericidal
S. aureus606.80< 1.00> 5.80Eradication

Calculation Formula:

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA. Link

  • ASTM International. (2016). ASTM E2315-16 Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. West Conshohocken, PA. Link

  • Denyer, S. P., & Hugo, W. B. (1991). Mechanisms of Action of Chemical Biocides: Their Study and Exploitation. Blackwell Scientific Publications.
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and Disinfectants: Activity, Action, and Resistance. Clinical Microbiology Reviews, 12(1), 147–179. Link

  • EPA (United States Environmental Protection Agency). (2012). Product Performance Test Guidelines OCSPP 810.2000: General Considerations for Testing Public Health Antimicrobial Pesticides.Link

Application Note: 3,5-Dichlor-2-methyl-phenol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Chemical Reference Standards

In the landscape of pharmaceutical development, environmental analysis, and quality control, the accuracy and reproducibility of analytical data are paramount. Chemical reference substances provide the benchmark against which analytical results are measured, ensuring their reliability and consistency.[1] The establishment of a reference standard involves rigorous analytical testing and certification by a relevant authority, defining its specific analytical purpose.[1] A high-purity, well-characterized reference standard is the cornerstone of any validated analytical method, serving as the basis for identity, purity, and potency assessments. Primary reference standards are expected to have a purity of 99.5% or higher, achieved through extensive characterization and, if necessary, purification.[2]

This guide provides a detailed examination of 3,5-Dichlor-2-methyl-phenol, outlining its properties and providing comprehensive protocols for its use as a reference standard. While specific data for this compound is limited, this document synthesizes available information with established principles for chlorinated phenols and reference standard management to provide a robust framework for its application.

Physicochemical Profile: 3,5-Dichlor-2-methyl-phenol (CAS: 56680-66-1)

Understanding the fundamental properties of a reference standard is critical for its proper handling, storage, and application. 3,5-Dichlor-2-methyl-phenol belongs to the class of chlorinated phenols, which are widely used in industrial processes and are therefore important environmental analytes.[3]

Table 1: Physicochemical Properties of 3,5-Dichlor-2-methyl-phenol

PropertyValueSource
Chemical Name 3,5-Dichlor-2-methyl-phenolAOBChem
CAS Number 56680-66-1[4]
Molecular Formula C₇H₆Cl₂O[4]
Molecular Weight 177.03 g/mol Calculated
Appearance Solid (inferred from related compounds)N/A
Purity ≥95% (typical commercial)[4]
Solubility Insoluble in water; soluble in organic solvents (inferred)[5]
Storage Temperature 2-8°C[4]

Note: Data for this specific isomer is not extensively published. Properties such as melting point, boiling point, and exact solubility are inferred from structurally similar compounds like 3,5-Dichlorophenol and other methylphenols.[5][6][7]

Suitability and Applications as a Reference Standard

The utility of 3,5-Dichlor-2-methyl-phenol as a reference standard stems from its defined chemical structure and its relevance to the analysis of other chlorinated phenols, a class of priority pollutants.[3]

Primary Applications:

  • Calibrant: For the quantitative determination of 3,5-Dichlor-2-methyl-phenol in various matrices.

  • Internal Standard (IS): In chromatographic methods (GC, HPLC) for the analysis of other phenols. An ideal internal standard is chemically similar to the analyte but structurally distinct enough to be separated chromatographically.[8] Adding a known quantity of the IS to all samples and standards corrects for variations in injection volume and instrument response.

  • Surrogate Standard: Added to samples before extraction to monitor the efficiency and recovery of the sample preparation process. Surrogates are compounds similar in behavior to the analytes of interest but not expected to be present in the original sample.[8][9]

  • Method Development & Validation: Used to establish performance characteristics such as linearity, accuracy, precision, and limits of detection for new analytical methods targeting phenolic compounds.

Experimental Protocols

Handling, Storage, and Safety

Chlorinated phenols are toxic and require careful handling.

  • Handling: Always handle 3,5-Dichlor-2-methyl-phenol in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid creating dust.[10]

  • Storage: Store the reference standard in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[4][12] Protect from light and moisture to prevent degradation.

  • Safety: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][13] In case of exposure, follow standard first-aid procedures and seek medical attention.

Protocol: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a concentrated stock solution, which can be diluted to create working standards.

Materials:

  • 3,5-Dichlor-2-methyl-phenol reference standard

  • Analytical balance (readable to 0.01 mg)

  • Methanol (HPLC or GC grade)

  • 10.00 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass Pasteur pipette or syringe

Procedure:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10.0 mg of the 3,5-Dichlor-2-methyl-phenol reference standard onto a weighing paper. Record the exact weight.

  • Transfer: Carefully transfer the weighed standard into the 10.00 mL Class A volumetric flask.

  • Rinsing: Use small volumes of methanol to rinse the weighing paper and ensure the complete quantitative transfer of the standard into the flask.

  • Dissolution: Add approximately 5-7 mL of methanol to the flask. Gently swirl the flask to dissolve the standard completely. Sonication may be used if necessary.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol dropwise to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials. Store in a refrigerator at 2-8°C.

Protocol: Qualification of a New Working Reference Standard

When a new batch of a reference standard is acquired, it must be qualified as a "Working Reference Standard" (WRS) against an existing, certified primary or secondary standard.[14] This ensures consistency and traceability.

Objective: To assign a purity value to a new lot of 3,5-Dichlor-2-methyl-phenol by comparing its chromatographic response to a certified reference standard (CRS).

Materials:

  • Certified Reference Standard (CRS) of 3,5-Dichlor-2-methyl-phenol

  • New Lot (WRS) of 3,5-Dichlor-2-methyl-phenol

  • HPLC or GC system with a suitable detector (e.g., FID for GC, UV for HPLC)

  • Appropriate chromatographic column (e.g., a 5% phenyl-methylpolysiloxane column for GC).[15]

  • Stock solutions of both CRS and WRS (prepared as in Protocol 4.2)

Procedure:

  • Prepare Solutions: Create three independent stock solutions from the CRS and three from the new WRS lot. From each of these six stock solutions, prepare a working solution at a concentration suitable for the instrument (e.g., 10 µg/mL).

  • Chromatographic Analysis:

    • Establish a stable instrument baseline and perform system suitability tests (e.g., inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be ≤2.0%).

    • Inject the working solutions onto the chromatograph in a structured sequence (e.g., CRS-1, WRS-1, CRS-2, WRS-2, CRS-3, WRS-3).

  • Data Analysis:

    • Calculate the average peak area for the three CRS replicates (Area_CRS).

    • Calculate the average peak area for the three WRS replicates (Area_WRS).

  • Purity Calculation:

    • Use the following formula to calculate the purity of the WRS relative to the CRS:

      • Purity_WRS (%) = (Area_WRS / Area_CRS) * (Conc_CRS / Conc_WRS) * Purity_CRS (%)

    • Where Conc_CRS and Conc_WRS are the concentrations calculated from the exact weights used for stock preparation.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation crs Certified Standard (CRS) prep_crs Prepare 3 independent CRS solutions crs->prep_crs wrs New Lot (WRS) prep_wrs Prepare 3 independent WRS solutions wrs->prep_wrs sst System Suitability Test (SST ≤ 2% RSD) prep_crs->sst prep_wrs->sst analysis GC/HPLC Analysis compare Compare Average Peak Areas analysis->compare sst->analysis If Pass calculate Calculate Purity of WRS vs. CRS compare->calculate assign Assign Purity Value & Expiry Date to WRS calculate->assign

Caption: Workflow for the qualification of a Working Reference Standard (WRS).
Application Example: Use as an Internal Standard for Phenol Analysis by GC

This protocol outlines the use of 3,5-Dichlor-2-methyl-phenol as an internal standard for quantifying 2,4-Dichlorophenol in a water sample, based on general principles from EPA methods.[16]

Procedure:

  • Prepare Analyte Stock: Prepare a 1000 µg/mL stock solution of 2,4-Dichlorophenol (the analyte).

  • Prepare IS Stock: Prepare a 1000 µg/mL stock solution of 3,5-Dichlor-2-methyl-phenol (the IS) as per Protocol 4.2.

  • Create Calibration Standards:

    • Label five 10 mL volumetric flasks (CAL 1 to CAL 5).

    • Using the analyte stock, add increasing volumes to create a concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • To each flask, add a constant amount of the IS stock to achieve a final IS concentration of 10 µg/mL in all standards.

    • Dilute all flasks to volume with the appropriate solvent (e.g., methanol).

  • Prepare Sample:

    • Take a known volume of the water sample.

    • Perform a suitable extraction (e.g., liquid-liquid extraction with dichloromethane).

    • Concentrate the extract to a final volume (e.g., 1.0 mL).

    • Spike the final 1.0 mL extract with the IS to the same concentration as in the calibration standards (10 µg/mL).

  • GC Analysis:

    • Analyze the calibration standards and the sample extract under the same GC conditions.

  • Data Analysis:

    • For each calibration standard, calculate the Response Factor (RF) = (Area_Analyte / Area_IS).

    • Plot a calibration curve of RF versus Analyte Concentration.

    • Calculate the RF for the sample.

    • Determine the concentration of the analyte in the sample extract from the calibration curve.

G prep_cal 1. Prepare Calibration Standards (Varying Analyte Conc.) spike_all 3. Spike ALL Solutions with constant amount of Internal Standard (IS) prep_cal->spike_all prep_sample 2. Prepare Sample (Extract & Concentrate) prep_sample->spike_all gc_analysis 4. GC Analysis spike_all->gc_analysis gen_curve 5. Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) gc_analysis->gen_curve quantify 6. Quantify Analyte in Sample using Curve gen_curve->quantify

Caption: Workflow for using an internal standard in quantitative analysis.

References

  • Government of Canada. Fact sheet: 2-methylphenol (ortho-cresol). Available from: [Link]

  • PubChem. 3,5-Dimethylphenol. Available from: [Link]

  • Eurofins. The ABC's of Reference Standard Management. Available from: [Link]

  • FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Phenol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 3,5-dichloro- (CAS 591-35-5). Available from: [Link]

  • PubChem. 3,5-Dichlorophenol. Available from: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • INAM-UL-HAQUE & A. KHAN. Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • BioPharma Consulting Group. Creating Working Reference Standard (WRS) Qualification Protocols. Available from: [Link]

  • Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available from: [Link]

  • PubChem. 3,5-Dichloro-2-methoxyphenol. Available from: [Link]

  • AOBChem. 3,5-Dichlor-2-methyl-phenol. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

  • Google Patents. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols.
  • U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Reagecon. Chromatography Standards – Context, Relevance and Application – Part 1. Available from: [Link]

  • ECA Academy. WHO: Update of Guideline of Reference Standards. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A. Available from: [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. Chlorinated and Non-Chlorinated Phenols in Water - PBM. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3,5-Dichloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3,5-Dichloro-2-methylphenol (3,5-Dichloro-o-cresol) CAS: 56680-66-1 Support Level: Tier 3 (Advanced Research Application)

Introduction

Welcome to the technical support hub for 3,5-Dichloro-2-methylphenol . As a Senior Application Scientist, I have structured this guide to address the specific stability challenges inherent to chlorinated cresols in aqueous environments.

This compound presents a "stability paradox": it is chemically robust against hydrolysis (requiring extreme heat/base to degrade) yet physically fragile regarding solubility and photolytic sensitivity. Successful experimentation depends on managing its ionization state (


) and preventing photon-induced dechlorination.

Module 1: Solubility & Solution Preparation

User Question: "I am seeing precipitation in my aqueous buffers, or my standard curve is non-linear at higher concentrations. Is the compound unstable?"

Technical Insight: The issue is likely solubility , not chemical degradation. 3,5-Dichloro-2-methylphenol is highly hydrophobic due to the two chlorine atoms and the methyl group. While simple phenols are moderately soluble, the addition of halogens drastically reduces water solubility (


).
  • Estimated

    
    :  < 1.0 g/L (at neutral pH)
    
  • Log

    
    :  ~3.5 – 4.0 (High affinity for plastics)
    
Protocol: Robust Stock Preparation

Do not attempt to dissolve the solid directly into water or buffer. Follow this "Co-solvent Spike" method to ensure homogeneity.

StockPrep cluster_tips Critical Checkpoints Solid Solid Compound Stock 1000x Stock (MeOH or DMSO) Solid->Stock Dissolve Inter Intermediate Dilution (10x in Buffer) Stock->Inter Dropwise add with vortexing Tip1 Use Glass Vials Only (Avoid Polystyrene) Stock->Tip1 Final Final Aqueous Sol. (< 1% Organic) Inter->Final Dilute to target

Figure 1: The "Co-solvent Spike" method prevents "crashing out" during dilution. Direct addition to water often results in micro-precipitates that are invisible to the naked eye but ruin concentration accuracy.

Troubleshooting Table: Solubility vs. Material
ParameterRecommendationScientific Rationale
Solvent (Stock) Methanol (HPLC grade) or DMSOHigh solubility allows for concentrated stocks (e.g., 10-50 mM).
Container Material Amber Glass (Silanized preferred)High Log

causes rapid adsorption to PP/PE plastics, reducing free concentration by up to 40% in 24h [1].
Filtration PTFE or Regenerated CelluloseNylon filters may bind chlorophenols irreversibly.

Module 2: Chemical Stability & pH Dependence

User Question: "My retention times shift in HPLC, or the compound behaves differently in biological assays at different pH levels."

Technical Insight: 3,5-Dichloro-2-methylphenol is a weak acid. Its stability and solubility are dictated by its dissociation constant (


).
  • Approximate

    
    :  7.8 – 8.5 (Estimated based on chlorophenol analogs [2]).
    
  • Mechanism: The electron-withdrawing chlorine atoms stabilize the phenolate ion, making it more acidic than unsubstituted cresol (

    
     ~10.3).
    
The Ionization Trap

At physiological pH (7.4), the compound exists as a mixture of neutral phenol and anionic phenolate .

  • pH < 7.0: Predominantly neutral (Lower solubility, higher membrane permeability).

  • pH > 8.5: Predominantly anionic (Higher solubility, lower volatility, distinct UV spectrum).

Recommendation: Always buffer your aqueous solutions. If you work at pH 7.4, slight temperature changes can shift the


, altering the ratio of ionized species and affecting solubility. Target pH 6.0 (for neutral species stability) or pH 9.0+ (for maximum solubility), avoiding the 

transition zone if possible.

Module 3: Photostability (The Critical Risk)

User Question: "I see new, small peaks appearing in my chromatogram after leaving samples on the bench for a few hours."

Technical Insight: Chlorinated phenols are highly susceptible to direct photolysis . UV absorption leads to the homolytic cleavage of the C-Cl bond or the formation of phenoxyl radicals [3].

Degradation Pathway

Upon exposure to ambient light (especially fluorescent lab lights containing UV emissions), the compound undergoes:[1]

  • Dechlorination: Loss of Cl atoms.

  • Hydroxylation: Replacement of Cl with OH.

  • Dimerization: Formation of polychlorinated biphenyl ethers (rare in dilute solution but possible).

Photolysis Parent 3,5-Dichloro-2-methylphenol Excited Excited Singlet State (UV Absorption) Parent->Excited hν (Light) Radical Phenoxyl Radical + Cl• Excited->Radical Bond Homolysis Product1 Quinones (Colored Products) Radical->Product1 Oxidation Product2 Dechlorinated Congeners Radical->Product2 H-abstraction

Figure 2: Photolytic degradation pathway. Note that "Quinones" often result in the solution turning slightly pink or brown.

Protective Protocol:

  • Amber Glass: Mandatory for all storage.

  • Foil Wrap: If amber glass is unavailable, wrap clear vials in aluminum foil immediately.

  • Actinic Light: If working in a high-throughput screening (HTS) environment, use yellow filters on room lights.

Module 4: Troubleshooting Logic Tree

User Question: "My recovery is low. How do I identify the root cause?"

Use this diagnostic flow to isolate the variable compromising your 3,5-Dichloro-2-methylphenol solution.

Troubleshooting Start Issue: Low Recovery / Instability CheckContainer Is the container Plastic? Start->CheckContainer PlasticYes Cause: Sorption Switch to Glass CheckContainer->PlasticYes Yes CheckLight Was it exposed to light? CheckContainer->CheckLight No LightYes Cause: Photolysis Check for pink color/extra peaks CheckLight->LightYes Yes CheckHeadspace Is there large headspace? CheckLight->CheckHeadspace No HeadspaceYes Cause: Volatilization (Henry's Law) CheckHeadspace->HeadspaceYes Yes CheckPH Is pH near 8.0? CheckHeadspace->CheckPH No PHYes Cause: Ionization Shift Buffer to pH <6 or >9 CheckPH->PHYes Yes Stable System Stable Check Analytical Method CheckPH->Stable No

Figure 3: Diagnostic logic tree for isolating stability failures.

Summary of Best Practices

  • Storage: Solid state at room temperature is stable. Aqueous solutions must be stored at 4°C in amber glass with zero headspace .

  • Preparation: Pre-dissolve in Methanol/DMSO before adding to water.

  • Handling: Treat as a photosensitive material.

  • Safety: Chlorophenols are toxic and rapidly absorbed through skin. Wear nitrile gloves and work in a fume hood.

References

  • Lyman, W.J., et al. (1990). Handbook of Chemical Property Estimation Methods. American Chemical Society.[2] (Describes sorption kinetics of hydrophobic phenols to plastics).

  • PubChem. (2025).[2][3] Compound Summary: 3,5-Dichloro-2-methylphenol. National Library of Medicine. (Source for structural data and related isomer properties).[1][2][4][5][6][7] [4]

  • Czaplicka, M. (2006). Photo-degradation of chlorophenols in aqueous solution. Journal of Hazardous Materials. (Mechanistic details on UV-induced dechlorination).

  • NIST Chemistry WebBook. (2025). Phenol, 3,5-dichloro-.[4][8] (Thermodynamic data and general chlorophenol stability).

Sources

Technical Support Center: Synthesis of 3,5-Dichloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in this synthesis. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 3,5-dichloro-2-methylphenol, a valuable building block in the pharmaceutical and agrochemical industries, presents a significant regioselectivity challenge. The two primary synthetic routes, direct chlorination of 2-methylphenol and diazotization-hydrolysis of 3,5-dichloro-2-methylaniline, are both susceptible to the formation of a range of by-products that can complicate purification and compromise final product purity. This guide will dissect the common by-products for each route and provide actionable troubleshooting strategies.

Part 1: By-products in the Direct Chlorination of 2-Methylphenol

The direct chlorination of 2-methylphenol (o-cresol) to achieve the 3,5-dichloro substitution pattern is a formidable challenge due to the ortho-, para-directing nature of the hydroxyl and methyl groups. The primary by-products arise from undesired chlorination at other positions on the aromatic ring and over-chlorination.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a complex mixture of chlorinated methylphenols instead of the desired 3,5-dichloro-2-methylphenol?

A1: The hydroxyl and methyl groups of 2-methylphenol are activating and direct electrophilic chlorination to the positions ortho and para to them (positions 4 and 6). Achieving the 3,5-dichloro isomer is difficult because it requires chlorination at the less activated meta positions relative to the hydroxyl group. This leads to a variety of isomeric by-products.

Common Isomeric By-products:

  • Monochloro-isomers: 4-chloro-2-methylphenol and 6-chloro-2-methylphenol are the initial and often major by-products.

  • Dichloro-isomers: Besides the desired 3,5-dichloro-2-methylphenol, you will likely encounter other isomers such as 4,6-dichloro-2-methylphenol, 3,4-dichloro-2-methylphenol, and 3,6-dichloro-2-methylphenol. The formation of 4,6-dichloro-2-methylphenol is particularly common due to the strong directing effect of the hydroxyl and methyl groups.

Q2: My product is contaminated with trichloro- and tetrachloro-methylphenols. How can I avoid this?

A2: This is a classic case of over-chlorination. It occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.

Common Over-chlorination By-products:

  • 2,4,6-trichloro-3-methylphenol

  • 3,4,5-trichloro-2-methylphenol

  • 3,4,6-trichloro-2-methylphenol

  • Tetrachlorinated species

Troubleshooting Guide: Direct Chlorination
Issue Potential Cause Recommended Solution
High levels of isomeric by-products Strong activating effect of hydroxyl and methyl groups favoring ortho/para chlorination.- Use a less reactive chlorinating agent: Consider using sulfuryl chloride (SO₂Cl₂) instead of chlorine gas for milder and more selective chlorination. - Employ a catalyst that favors meta-directing chlorination: While challenging, exploring different Lewis acid catalysts or reaction conditions may alter the isomer distribution. - Protecting group strategy: Temporarily protecting the hydroxyl group can modify its directing effect, although this adds extra steps to the synthesis.
Significant over-chlorination - Excess chlorinating agent. - High reaction temperature. - Prolonged reaction time.- Stoichiometric control: Carefully control the molar equivalents of the chlorinating agent. A stepwise addition may be beneficial. - Temperature control: Maintain a low and consistent reaction temperature. - Reaction monitoring: Monitor the reaction progress using techniques like GC or TLC to stop the reaction once the desired product is maximized.
Formation of phenolic tars and colored impurities Oxidative side reactions.- Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Scavengers: The addition of a radical scavenger may be beneficial in some cases.

Part 2: By-products in the Diazotization-Hydrolysis of 3,5-Dichloro-2-methylaniline

This route offers a more regioselective approach, as the substitution pattern is set by the starting aniline. However, by-products can arise from impurities in the starting material and side reactions during the diazotization and hydrolysis steps.

Frequently Asked Questions (FAQs)

Q3: I've synthesized 3,5-dichloro-2-methylphenol via the diazotization route, but I'm seeing other chlorinated methylphenol isomers in my final product. What is the source of these impurities?

A3: The most likely source of isomeric by-products is the presence of isomeric impurities in your starting material, 3,5-dichloro-2-methylaniline. The synthesis of this aniline can be non-selective, leading to the formation of other dichloro-methylaniline isomers which will then be converted to their corresponding phenols. A patent for a similar synthesis of 3-chloro-2-methylphenol explicitly states that the inability to produce an isomerically pure starting amine is a major drawback, leading to a high proportion of by-products[1].

Common Isomeric By-products from Impure Starting Material:

  • Isomers of 3,5-dichloro-2-methylphenol (e.g., 4,6-dichloro-2-methylphenol, 3,4-dichloro-2-methylphenol).

Q4: Besides isomeric impurities, what other by-products can form during the diazotization and hydrolysis steps?

A4: The diazotization and subsequent hydrolysis of the diazonium salt can lead to several types of by-products.

Potential By-products from Diazotization and Hydrolysis:

  • Azo compounds: The diazonium salt can couple with unreacted aniline or the product phenol to form colored azo compounds. This is more likely if the pH and temperature are not well-controlled.

  • Replacement by other nucleophiles: If other nucleophiles (e.g., chloride ions from HCl used in diazotization) are present in high concentration, they can compete with water and lead to the formation of by-products like 1,3,5-trichloro-2-methylbenzene. This is a common side reaction in Sandmeyer-type reactions[2][3].

  • Reduction products: The diazonium group can be reduced back to a hydrogen atom, yielding 3,5-dichlorotoluene.

  • Tar formation: Diazonium salts can be unstable, and decomposition can lead to the formation of polymeric tars, especially at elevated temperatures.

Troubleshooting Guide: Diazotization-Hydrolysis
Issue Potential Cause Recommended Solution
Presence of isomeric by-products Impure 3,5-dichloro-2-methylaniline starting material.- Purify the starting aniline: Recrystallize or chromatograph the 3,5-dichloro-2-methylaniline before use. - Source a high-purity starting material: If synthesizing the aniline in-house, optimize the synthesis to improve isomeric purity.
Formation of colored impurities (azo compounds) - Incomplete diazotization. - Suboptimal pH. - Reaction of diazonium salt with phenol product.- Ensure complete diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper. - Maintain low temperature: Keep the diazotization reaction temperature low (typically 0-5 °C) to prevent premature decomposition and side reactions. - Control pH: Maintain a strongly acidic medium during diazotization.
Formation of 1,3,5-trichloro-2-methylbenzene High concentration of chloride ions.- Use sulfuric acid: Perform the diazotization in sulfuric acid instead of hydrochloric acid to minimize the concentration of competing nucleophiles.
Low yield and tar formation - Instability of the diazonium salt. - Hydrolysis temperature is too high or heating is too rapid.- Immediate use of diazonium salt: Use the diazonium salt solution immediately after its preparation. - Controlled hydrolysis: Add the cold diazonium salt solution slowly to hot water or steam distill the diazonium salt solution to effect a smooth hydrolysis.

Part 3: Analytical Characterization and Purification Strategies

Analytical Methods

Accurate identification and quantification of by-products are crucial for optimizing the synthesis and ensuring the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying isomeric and over-chlorinated by-products. The mass spectra provide fragmentation patterns that can help in the structural elucidation of the impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is an excellent method for quantifying the relative amounts of the desired product and by-products. A well-developed GC method can separate the various closely-boiling isomers[4].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for the analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural confirmation of the final product and can help in identifying major impurities if their concentration is sufficiently high.

Purification Strategies

The separation of 3,5-dichloro-2-methylphenol from its closely-boiling isomers is often challenging[5].

  • Fractional Distillation: While difficult due to the close boiling points of the isomers, fractional distillation under reduced pressure can be effective for separating components with a sufficient boiling point difference.

  • Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying the final product, especially if the desired isomer is a solid and has different solubility characteristics compared to the by-products.

  • Preparative Chromatography: For small-scale purification or to obtain a highly pure analytical standard, preparative gas chromatography or column chromatography on silica gel can be employed.

Experimental Workflow Visualization

General Synthetic Workflow and By-product Formation

Synthesis_Byproducts cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Diazotization-Hydrolysis 2-Methylphenol 2-Methylphenol Chlorination Chlorination 2-Methylphenol->Chlorination Desired_Product_1 3,5-Dichloro-2-methylphenol Chlorination->Desired_Product_1 Desired Path Byproducts_1 Isomeric By-products (e.g., 4,6-dichloro-2-methylphenol) Over-chlorinated Products Chlorination->Byproducts_1 Side Reactions Aniline 3,5-Dichloro-2-methylaniline (May contain isomers) Diazotization Diazotization Aniline->Diazotization Byproducts_2 Isomeric Phenols Azo Compounds Other Substitution Products Aniline->Byproducts_2 From Impure Starting Material Hydrolysis Hydrolysis Diazotization->Hydrolysis Diazotization->Byproducts_2 Side Reactions Desired_Product_2 3,5-Dichloro-2-methylphenol Hydrolysis->Desired_Product_2 Desired Path

Caption: Synthetic routes to 3,5-dichloro-2-methylphenol and major by-product classes.

Conclusion

The successful synthesis of 3,5-dichloro-2-methylphenol hinges on a thorough understanding and control of potential side reactions. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate analytical and purification techniques, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues and is intended to be a valuable resource for your synthetic endeavors.

References

  • PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Eureka. Retrieved from [Link]

  • Euro Chlor. (n.d.). Chlorination by-products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.
  • Google Patents. (n.d.). Method for producing 2-alkyl-3-chlorophenols.
  • Google Patents. (n.d.). Process for separating chlorinated phenols.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-alkyl-3-chlorophenols.
  • Google Patents. (n.d.). Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
  • ResearchGate. (n.d.). The separation and determination of mixtures of chlorinated o-cresols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
  • Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Cardiff University. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. ORCA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Quora. (2020). How many isomers of methylphenol are there?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]

  • SciELO México. (2013). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2022). Visible-Light-Driven Copper Catalysis: A Green and Sustainable Approach to Chlorohydroxylation of Chalcones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Praparation of 2,6-dichloro-4-methylphenol.
  • Government of Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved from [Link]

Sources

Technical Support Center: 3,5-Dichloro-2-methylphenol Recovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPE-DCMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Recovery of 3,5-Dichloro-2-methylphenol (3,5-DCMP) in Solid Phase Extraction[1]

Executive Summary & Molecule Profile

You are experiencing poor recovery with 3,5-Dichloro-2-methylphenol (3,5-DCMP) . This is a common issue caused by a mismatch between the extraction protocol and the molecule's physicochemical "personality."

3,5-DCMP is a chlorinated cresol . Its behavior is governed by two critical factors:[2][3][4]

  • Volatility: It is semi-volatile and sublimes easily during nitrogen blow-down.

  • Acidity: It is a weak acid (

    
    ).
    

If your recovery is consistently low (<50%) or highly variable (RSD >15%), the failure point is likely evaporation loss or incorrect pH control during loading.

Physicochemical Data Table
PropertyValueImplication for SPE
Structure Phenolic ring, 2-Cl, 1-MethylModerately hydrophobic; requires organic solvent for elution.[1][3][5]

~8.2 (Est.)[1][3]Critical: At neutral pH, it is partially ionized.[1][3][5] You must acidify to retain on Reversed Phase.
LogP ~3.1Good retention on C18/Polymeric sorbents if protonated.[1][3]
Volatility HighPrimary Failure Point: Significant loss occurs if evaporated to dryness.[1][3]

The "Gold Standard" Protocols

Do not use generic C18 silica methods. They fail due to secondary silanol interactions and pH instability. Use one of the two workflows below.

Workflow A: Polymeric Reversed Phase (Recommended for Water/Simple Matrices)

Based on EPA Method 528 logic.[3]

Sorbent: Polymeric Divinylbenzene (e.g., Oasis HLB, Strata-X, Bond Elut PPL).[1] Why: Polymer sorbents do not require silanol suppression and are stable at pH 0-14.

  • Pre-treatment: Adjust sample pH to < 2.0 using 6N HCl.[6] (Ensures 3,5-DCMP is neutral/protonated).

  • Condition: 5 mL Methanol

    
     5 mL Water (pH 2).
    
  • Load: Flow rate 5-10 mL/min. (Do not rush; allow equilibrium).

  • Wash: 5 mL 5% Methanol in Water (pH 2). (Removes salts/polar interferences).

  • Dry: Vacuum for 10-15 mins. (Crucial to remove water which interferes with GC derivatization).

  • Elute: 2 x 3 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration (CRITICAL): Add a "keeper" solvent (e.g., 100 µL Isooctane or Toluene) BEFORE evaporation. Evaporate to 0.5 mL. NEVER GO TO DRYNESS.

Workflow B: Mixed-Mode Anion Exchange (Recommended for Biological/Complex Matrices)

Best for removing neutral interferences.[1]

Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A).[1]

  • Pre-treatment: Adjust sample pH to > 10.5 using NaOH. (Ensures 3,5-DCMP is ionized/negatively charged).

  • Condition: Methanol

    
     Water (pH 10).
    
  • Load: Sample passes through. 3,5-DCMP binds via Ion Exchange .

  • Wash 1: 5% NH4OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic neutrals; 3,5-DCMP stays bound by charge).

  • Elute: 2% Formic Acid in Methanol. (Acid neutralizes the charge, releasing the molecule).

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method and the critical control points.

SPE_Workflow Start Start: 3,5-DCMP Extraction Matrix Analyze Matrix Type Start->Matrix Simple Drinking/Ground Water (Low Interference) Matrix->Simple Clean Complex Biofluids/Wastewater (High Interference) Matrix->Complex Dirty MethodA METHOD A: Polymeric Reversed Phase (Hydrophobic Retention) Simple->MethodA MethodB METHOD B: Mixed-Mode Anion Exchange (Ionic Retention) Complex->MethodB StepA1 Adjust pH < 2.0 (Protonate Molecule) MethodA->StepA1 StepB1 Adjust pH > 10.5 (Ionize Molecule) MethodB->StepB1 StepA2 Load & Wash (5% MeOH) StepA1->StepA2 Elution Elution Step StepA2->Elution StepB2 Load & Wash (100% MeOH possible) StepB1->StepB2 StepB2->Elution Evap CRITICAL CONTROL POINT: Evaporation Elution->Evap Result GC/LC Analysis Evap->Result Do NOT Dry Completely

Caption: Decision tree for selecting the optimal SPE mechanism based on sample matrix complexity.

Troubleshooting Hub (Q&A)

Q1: My recovery is consistently < 50%. Where did it go?

Diagnosis: If you are using Nitrogen blow-down (TurboVap/N-Evap), you are likely subliming the analyte. The Fix:

  • The "Keeper" Technique: Add 100 µL of a high-boiling solvent (e.g., Isooctane, bp 99°C) to the collection tube before evaporation. This ensures the phenol remains in solution when the DCM/Methanol evaporates.

  • Temperature: Do not exceed 35°C in the water bath.

  • Derivatization: If analyzing by GC, derivatize in the elution tube before evaporation. Acetylation (Acetic Anhydride) or Silylation (BSTFA) increases molecular weight and boiling point, preventing loss.

Q2: I see 3,5-DCMP in the "Load" waste fraction (Breakthrough).

Diagnosis: The molecule is not binding to the sorbent. The Fix:

  • Check pH: For Reversed Phase, the pH must be at least 2 units below the

    
    . If sample pH is > 6, the phenol is partially ionized and will slide right through a hydrophobic sorbent. Adjust sample to pH 2. 
    
  • Flow Rate: If loading >100mL samples, keep flow rate < 10 mL/min. Fast loading prevents proper diffusion into the pores of polymeric sorbents.

Q3: The baseline is noisy, and I see "ghost" peaks interfering with 3,5-DCMP.

Diagnosis: Insufficient cleanup or silanol activity (if using silica). The Fix:

  • Switch to Method B (Mixed-Mode): This is the ultimate cleanup. By locking the analyte onto the sorbent with a charge (pH 10), you can wash with 100% Methanol, removing all neutral interferences (fats, oils, neutral drugs) before you even elute your target.

  • Solvent Swap: If using GC-MS, ensure you are not injecting wet Methanol. Elute with DCM/Hexane and dry with Anhydrous Sodium Sulfate.

Q4: Can I use standard C18 silica cartridges?

Diagnosis: Not recommended. The Reason: Phenols have a high affinity for residual silanols on the silica surface. This causes "irreversible binding" (analyte gets stuck) or peak tailing during chromatography. The Fix: If you must use C18, use an "End-capped" high-carbon load C18 and ensure the elution solvent contains a modifier (e.g., 1% Acetic Acid) to help break those interactions.

References & Validation Sources

  • U.S. EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS.[6][7] (The authoritative standard for phenol extraction using Polymeric DVB).

  • Sigma-Aldrich (Supelco) Technical Guide: Solid Phase Extraction of Phenols. (Provides

    
     context and sorbent selection logic).
    
    
  • Waters Application Note: Extraction of Phenols using Oasis HLB. (Validates the polymeric reversed-phase workflow).

Disclaimer: This guide assumes standard laboratory safety protocols. 3,5-DCMP is toxic and a skin irritant; handle with appropriate PPE.[1]

Sources

Validation & Comparative

comparing the toxicity of different dichlorophenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Professionals Status: Validated by Experimental Data[1]

Executive Summary

Dichlorophenols (DCPs) serve as critical intermediates in the synthesis of herbicides (e.g., 2,4-D), pharmaceuticals, and dyes. While often grouped together in regulatory frameworks, the six isomers of DCP (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DCP) exhibit distinct toxicological profiles driven by the positional relationship of the chlorine atoms to the hydroxyl group.

Key Findings:

  • Most Toxic (Aquatic/Narcosis): 3,5-DCP and 3,4-DCP . Their high lipophilicity (

    
    ) and high 
    
    
    
    allow for maximum membrane accumulation in non-target aquatic organisms.
  • Most Potent Uncoupler (Mitochondrial): 2,4-DCP .[2] Its specific

    
     (~7.9) and ortho-substitution allow it to act as an efficient protonophore, collapsing the mitochondrial membrane potential (
    
    
    
    ).
  • Unique Steric Profile: 2,6-DCP .[3][4] Despite being the most acidic isomer (

    
     ~6.8), steric shielding of the hydroxyl group by flanking chlorines often results in lower biological reactivity compared to its isomers.
    

Physicochemical Basis of Toxicity

The toxicity of DCP isomers is governed by two primary factors: Lipophilicity (driving membrane permeability) and Acidity (driving proton shuttling capability).

Table 1: Physicochemical Properties of DCP Isomers
IsomerCAS No.

(25°C)

(Octanol-Water)
Structural Feature
2,3-DCP 576-24-97.702.84Ortho-chlorine facilitates H-bonding
2,4-DCP 120-83-27.853.06 - 3.25Reference Standard ; Classic uncoupler
2,5-DCP 583-78-87.513.06Similar lipophilicity to 2,4-DCP
2,6-DCP 87-65-06.78 2.75Most Acidic ; Steric hindrance (two ortho-Cl)
3,4-DCP 95-77-28.633.33 High lipophilicity; No ortho-Cl
3,5-DCP 591-35-58.20 - 8.483.33 Most Lipophilic ; Max membrane accumulation

Expert Insight: The high toxicity of 3,5-DCP in aquatic models is directly linked to its high


. Lacking ortho-chlorines, the hydroxyl group is less acidic, meaning a larger fraction remains unionized at physiological pH, facilitating passive diffusion across lipid bilayers.

Comparative Toxicity Profile

Aquatic Toxicity (Baseline Narcosis)

In aquatic systems (e.g., Daphnia magna, Vibrio fischeri), toxicity correlates strongly with lipophilicity.

  • High Risk: 3,5-DCP and 3,4-DCP .

    • Mechanism:[5][6] Polar narcosis. These isomers accumulate in cell membranes, disrupting fluidity and function.

    • Data Point:Daphnia magna

      
       values for 3,5-DCP are consistently lower (more toxic) than 2,4-DCP in comparative assays.
      
  • Moderate Risk: 2,4-DCP and 2,5-DCP .

  • Lower Risk: 2,6-DCP .[3]

    • Observation: Often shows the highest

      
       (least toxic) in bioluminescence assays due to lower membrane partition coefficients.
      
Mammalian Cytotoxicity (HepG2 & CHO Cells)

In mammalian systems, metabolic activation (CYP450) and specific mitochondrial uncoupling become dominant drivers.

  • 2,4-DCP: Exhibits significant cytotoxicity via oxidative phosphorylation uncoupling . It acts as a protonophore, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.

  • 3,5-DCP: While highly lipophilic, it shows lower acute oral toxicity in mice (

    
     ~2389 mg/kg) compared to pentachlorophenol (
    
    
    
    ~117 mg/kg). However, in vitro, it is a potent disruptor of membrane integrity.
  • Cytotoxicity Ranking (HepG2):

    
    
    

Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent toxicity pathways based on isomer structure.

DCP_Toxicity_Mechanism DCP Dichlorophenol Isomer Ortho Ortho-Substituted (e.g., 2,4-DCP) DCP->Ortho High Acidity MetaPara Meta/Para-Substituted (e.g., 3,5-DCP) DCP->MetaPara High Lipophilicity Uncoupling Mitochondrial Uncoupling (Protonophore) Ortho->Uncoupling Proton Shuttle Narcosis Polar Narcosis (Membrane Disruption) MetaPara->Narcosis Membrane Accumulation ATP_Drop ATP Depletion Uncoupling->ATP_Drop ROS ROS Generation (Oxidative Stress) Uncoupling->ROS Narcosis->ROS Apoptosis Apoptosis/Necrosis ATP_Drop->Apoptosis ROS->Apoptosis

Caption: Divergent toxicity pathways. Ortho-isomers (2,4-DCP) favor mitochondrial uncoupling, while meta/para-isomers (3,5-DCP) drive toxicity through membrane narcosis and accumulation.

Experimental Protocols for Validation

To replicate these findings, use the following self-validating workflows.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine


 values for DCP isomers in HepG2 cells.
  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Treat cells with serial dilutions (1–500

    
    ) of 2,4-DCP, 3,5-DCP, and 2,6-DCP.
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: 1% Triton X-100.

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
     MTT (5 mg/mL). Incubate 4h.
    
  • Solubilization: Discard supernatant; add 150

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

  • Validation: The

    
    -factor must be 
    
    
    
    for the assay to be considered valid.
Protocol B: ROS Generation Analysis (DCFH-DA)

Objective: Differentiate oxidative stress potential between isomers.

  • Loading: Incubate cells with 10

    
     DCFH-DA for 30 min in dark.
    
  • Wash: Wash

    
     with PBS to remove extracellular dye.
    
  • Treatment: Add DCP isomers (

    
     concentration determined from Protocol A).
    
  • Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 15 min for 2 hours.

  • Causality Check: Pre-treat a subset of wells with NAC (N-acetylcysteine, 5 mM). If toxicity is ROS-driven, NAC should rescue cell viability.

Experimental Workflow Diagram

Experimental_Workflow Start Start: DCP Isomer Selection Prep Preparation: Dissolve in DMSO (< 0.1% final conc.) Start->Prep Assay1 Assay 1: MTT (Cytotoxicity) Endpoint: IC50 Prep->Assay1 Assay2 Assay 2: DCFH-DA (ROS) Endpoint: Fluorescence Prep->Assay2 Assay3 Assay 3: ATP Content Endpoint: Luminescence Prep->Assay3 Decision Is IC50 < 50 µM? Assay1->Decision HighTox High Toxicity Profile (Likely 3,5-DCP) Decision->HighTox Yes ModTox Moderate Toxicity Profile (Likely 2,4-DCP) Decision->ModTox No

Caption: Step-by-step experimental workflow for categorizing DCP isomer toxicity.

References

  • Borzelleca, J. F., et al. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters.

  • Zagorc-Koncan, J., et al. (2002). Hazard identification for 3,5-dichlorophenol in the aquatic environment.[3][6] Cellular & Molecular Biology Letters.[6]

  • National Toxicology Program (NTP). (1992).[3][7] Physical Properties of Dichlorophenol Isomers. NIH PubChem Database.

  • Hansch, C., et al. (1995). Exploring QSAR - Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3][7] (Cited via HSDB).[3][7]

  • Ma, J., et al. (2025). Combined toxicity of chlorophenols to Daphnia magna. ResearchGate.

Sources

Technical Guide: Performance Comparison of Capillary Columns for Phenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenol analysis presents a classic chromatographic paradox: the polarity required to separate phenolic isomers often compromises column lifetime and thermal stability.

  • For Direct Injection: The Polyethylene Glycol (PEG/Wax) phase is the industry standard, offering superior separation of critical pairs (specifically m- and p- cresol) but suffers from lower thermal limits.

  • For Trace/Derivatized Analysis: The 5% Phenyl Methyl Siloxane (5-type) phase is superior for inertness and bleed profiles but requires derivatization to eliminate peak tailing and achieve isomer resolution.

  • The Modern Compromise: "Ultra-Inert" (UI) or "Low-Bleed" variations of standard phases are now essential for meeting EPA and USP system suitability requirements regarding peak symmetry.

The Challenge: Why Phenols "Misbehave"

Phenols are weak acids (


) with a hydroxyl group capable of strong hydrogen bonding. In a Gas Chromatography (GC) system, two primary failure modes occur:
  • Adsorption (Tailing): The acidic proton interacts with active silanol groups (Si-OH) in the column stationary phase, liner, or glass wool. This results in severe peak tailing (Tailing Factor

    
    ).
    
  • Co-elution: Structural isomers, particularly meta- and para- substituted phenols (e.g., cresols), have nearly identical boiling points. Separation relies entirely on specific stationary phase selectivity (dipole-dipole interactions), not volatility.

Decision Logic & Workflow

Before selecting a column, the analytical strategy must be defined. The following decision tree illustrates the critical choice between direct analysis and derivatization.

PhenolDecisionTree Start Start: Phenol Analysis IsDeriv Is Derivatization Allowed? Start->IsDeriv DerivYes Yes (e.g., TMS, Acetylation) IsDeriv->DerivYes Trace Level / Complex Matrix DerivNo No (Direct Injection) IsDeriv->DerivNo Routine QC / High Conc Col5MS Select 5% Phenyl (5-MS) High Temp, Low Bleed DerivYes->Col5MS IsomerSep Is m/p-Cresol Separation Required? DerivNo->IsomerSep ColWax Select PEG (Wax) Best Isomer Resolution IsomerSep->ColWax Yes (Critical) ColSpecial Select Intermediate (624 or UI-5) Compromise for Volatiles IsomerSep->ColSpecial No (General Phenols)

Figure 1: Strategic decision tree for selecting the appropriate stationary phase based on analytical constraints.

Detailed Column Performance Comparison

The following data summarizes the performance characteristics of the three primary column classes used for phenol analysis.

Table 1: Comparative Performance Matrix
FeatureClass A: PEG / Wax Class B: 5% Phenyl (5-MS) Class C: 624 / 1301
Stationary Phase Polyethylene Glycol5% Phenyl Polysiloxane6% Cyanopropylphenyl
Primary Interaction Hydrogen BondingDispersive (Boiling Point)Dipole-Dipole
Direct Injection Tailing Excellent (

)
Poor (

)
Moderate (

)
m/p-Cresol Separation Resolved (

)
Co-elute Partial / Co-elute
Max Temperature 250°C - 260°C325°C - 350°C260°C
Bleed Profile High (at max temp)Very LowLow
Derivatization Needed? NoYes (Recommended)No
In-Depth Analysis
Class A: Polyethylene Glycol (e.g., DB-WAX, Stabilwax)
  • The Gold Standard for Isomers: The oxygen atoms in the PEG backbone form hydrogen bonds with the phenolic hydroxyl group. This interaction is strong enough to differentiate between meta- and para- cresol isomers, which is often impossible on non-polar columns.

  • Limitations: PEG phases are susceptible to oxidation. A single carrier gas leak at high temperatures can destroy the phase. They also exhibit higher column bleed, which can interfere with trace MS analysis.

Class B: 5% Phenyl (e.g., DB-5ms, Rtx-5)
  • The Derivatization Powerhouse: If you derivatize phenols (e.g., using BSTFA to form TMS-ethers), the polarity issue vanishes. The 5-type column then offers the highest inertness, lowest bleed, and fastest run times.

  • Direct Injection Warning: Without derivatization, free phenols will tail severely, causing integration errors and raising detection limits.

Class C: Intermediate Polarity (e.g., DB-624, DB-1701)
  • The Volatiles Specialist: Often used for USP <467> Residual Solvents. These columns can separate phenol from other volatile organic compounds (VOCs) but struggle with the specific m/p- cresol split compared to Wax columns.

Experimental Protocol: System Suitability & Inlet Deactivation

Reliable phenol analysis requires more than just the right column; it requires a strictly deactivated flow path. The following protocol is designed to validate system inertness.

System Configuration Diagram[1]

InstrumentSetup cluster_inlet Inlet System (Critical) Liner Ultra-Inert Liner (Wool at Bottom) Column Capillary Column (Wax or 5MS) Liner->Column Analyte Transfer Seal Gold Seal Detector Detector (FID or MS) Column->Detector Separation Sample Sample Sample->Liner Injection

Figure 2: Instrument flow path highlighting the inlet as the critical control point for phenol activity.

Validation Protocol (Direct Injection Method)

Objective: Verify column inertness and resolution of critical pairs.

Materials:

  • Test Mix: Phenol, o-Cresol, m-Cresol, p-Cresol, 2,4-Dinitrophenol (acidic probe), Pentachlorophenol (active probe).

  • Column: Polyethylene Glycol (e.g., 30m x 0.25mm x 0.25µm).

Step-by-Step Methodology:

  • Inlet Preparation (Crucial):

    • Install a new deactivated splitless liner containing deactivated glass wool.

    • Why: Phenols adsorb instantly to non-deactivated glass.

    • Set Inlet Temperature: 250°C.

  • GC Conditions:

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C (hold 5 min).
  • System Suitability Criteria (Pass/Fail):

    • Resolution (

      
      ):  Calculate between m-cresol and p-cresol.
      
      • Requirement:

        
         (Valley separation).
        
    • Tailing Factor (

      
      ):  Measure 
      
      
      
      for Pentachlorophenol or 2,4-Dinitrophenol (USP method).
      • Requirement:

        
        .[1][2]
        
      • Failure Mode: If

        
        , trim 10cm from the column inlet and replace the liner.
        

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[2][3] SW-846 Update IV. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Agilent Technologies. (2020). GC Column Selection Guide: Analyzing Phenols. [Link]

Sources

Technical Guide: Environmental & Performance Analysis of Phenol Synthesis Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenol (


) serves as the hydroxylated cornerstone of the chemical industry, acting as the primary precursor for bisphenol A (polycarbonates), cyclohexanone (nylons), and salicylic acid (pharmaceuticals). For decades, the Cumene (Hock) Process  has monopolized production, accounting for >95% of global supply. However, its environmental viability is tethered to the market demand for its byproduct, acetone.

This guide provides a technical comparison between the incumbent Cumene process, the direct oxidation of benzene (using


), and emerging lignin valorization routes. We analyze these methods through the lens of Green Chemistry metrics—specifically Atom Economy and E-Factor—and provide bench-scale protocols for validating these synthesis pathways.

Part 1: The Incumbent — The Cumene (Hock) Process[1][2]

The Cumene process is a masterpiece of radical chemistry, yet it suffers from "coupled production." For every ton of phenol produced, 0.62 tons of acetone are generated. When acetone demand lags, the economic and environmental efficiency of this process plummets.

Mechanistic Pathway

The process involves three distinct stages:[1][2][3]

  • Alkylation: Benzene + Propylene

    
     Cumene (Solid Acid Catalyst).
    
  • Oxidation: Cumene +

    
    
    
    
    
    Cumene Hydroperoxide (CHP) (Autocatalytic radical chain).
  • Cleavage: CHP

    
     Phenol + Acetone (Acid Catalyzed).[1]
    
Process Flow Diagram

CumeneProcess cluster_recycle Recycle Loop Benzene Benzene Alkylation Alkylation (Zeolite/SPA) Benzene->Alkylation Propylene Propylene Propylene->Alkylation Oxygen Oxygen Oxidation Peroxidation (pH 8-10, 100°C) Oxygen->Oxidation Cumene Cumene (Intermediate) Alkylation->Cumene Cumene->Oxidation CHP Cumene Hydroperoxide Oxidation->CHP Cleavage Hock Cleavage (H2SO4) CHP->Cleavage Phenol Phenol Cleavage->Phenol Acetone Acetone (Byproduct) Cleavage->Acetone

Figure 1: The Cumene Process Flow.[4] Note the obligate generation of Acetone (Red).

Environmental & Technical Critique
  • Energy Intensity: High. The distillation train required to separate phenol, acetone, unreacted cumene, and alpha-methylstyrene (AMS) is energy-intensive.

  • Safety: CHP is an explosive organic peroxide. Process concentration must be kept low (<30%) to prevent thermal runaway, necessitating massive recycle loops.

  • Atom Economy: 100% theoretical if acetone is a product. <60% if acetone is waste.

Part 2: The Challenger — Direct Oxidation (AlphOx/Fe-ZSM-5)

Direct hydroxylation of benzene eliminates the propylene intermediate and the acetone byproduct. The most promising industrial challenger utilizes Nitrous Oxide (


) as the oxidant over an iron-zeolite catalyst (Fe-ZSM-5).
Why ?

Using


 (a potent greenhouse gas often generated as waste in adipic acid manufacturing) turns a liability into a reagent. The "AlphOx" process concept relies on the unique ability of 

-oxygen species on the iron sites to insert oxygen into the C-H bond.
Mechanistic Pathway


DirectOxidation Benzene Benzene Catalyst Fe-ZSM-5 (Alpha-Oxygen Sites) Benzene->Catalyst N2O N2O (Waste Stream) N2O->Catalyst Transition [Fe=O] Species Insertion Catalyst->Transition Phenol Phenol (High Selectivity) Transition->Phenol N2 Nitrogen Gas (Inert) Transition->N2

Figure 2: Direct Hydroxylation Pathway. Note the clean byproduct (


) and utilization of a greenhouse gas.
Environmental & Technical Critique
  • Atom Economy: Excellent. The only byproduct is

    
    .
    
  • Causality of Failure: Historically, this method struggled due to "coking." Phenol is more reactive than benzene; once formed, it tends to over-oxidize to catechols and tars, deactivating the catalyst.

  • Solution: Low conversion per pass (conversion kept <30%) prevents over-oxidation, but increases recirculation costs.

Part 3: Comparative Analysis

The following table contrasts the established petrochemical route against the direct oxidation method and emerging biomass (lignin) valorization.

MetricCumene (Hock) ProcessDirect Oxidation (

)
Lignin Depolymerization
Feedstock Benzene + PropyleneBenzene +

Lignocellulosic Biomass
Atom Economy 100% (w/ Acetone) / 58% (w/o)~64% (mass loss to

)
Low (High separation waste)
E-Factor (kg waste/kg product) 0.6 - 1.5< 0.1 (Theoretical)> 5.0 (Solvent intensive)
Energy Intensity High (Distillation/Recycle)Medium (Gas phase)High (Pyrolysis/Extraction)
TRL (Tech Readiness Level) 9 (Mature)6-7 (Pilot/Demo)4-5 (Lab/Pilot)
Key Advantage High Yield (>95%), Pure ProductNo Acetone, Uses Waste

Renewable Carbon Source
Key Disadvantage Acetone market dependencyCatalyst deactivation (Coke)Complex product mixture

Part 4: Experimental Protocols

As a scientist, you must validate these claims. Below are two self-validating protocols: one to simulate the critical cleavage step of the Cumene process, and one to demonstrate direct hydroxylation.

Protocol A: Acid-Catalyzed Cleavage of Cumene Hydroperoxide (CHP)

Objective: To demonstrate the kinetics and safety profile of the Hock rearrangement.

Safety Warning: CHP is explosive. Work behind a blast shield. Never exceed 10% concentration in this educational setup.

  • Preparation of Reagents:

    • Feed: Dissolve 5g of commercial Cumene Hydroperoxide (80% technical grade) in 45g of Acetone (simulating the reaction medium).

    • Catalyst: Prepare 0.5%

      
       in Acetone.
      
  • Reaction Assembly:

    • Set up a 100mL 3-neck round bottom flask with a reflux condenser, temperature probe, and addition funnel.

    • Maintain system at 50°C using a silicon oil bath.

  • Execution:

    • Charge the flask with 20mL of the Catalyst solution.

    • Slowly add the CHP feed dropwise over 20 minutes.

    • Observation: Monitor the exotherm. The reaction is highly exothermic (

      
      ). A temperature spike indicates the rearrangement is proceeding.
      
  • Quench & Analysis:

    • After 30 mins, neutralize with Sodium Phenolate or

      
      .
      
    • Analyze via GC-FID (Gas Chromatography).

    • Success Criteria: Appearance of Phenol peak; disappearance of CHP peak. Absence of AMS (Alpha-methylstyrene) indicates optimal temperature control (AMS forms via dehydration of the intermediate dimethylbenzyl alcohol if T > 80°C).

Protocol B: Direct Hydroxylation via Fe-ZSM-5

Objective: To synthesize phenol without coproduction of acetone.

  • Catalyst Preparation (Ion Exchange):

    • Suspend 5g of

      
      -ZSM-5 zeolite (
      
      
      
      ) in 200mL of 0.05M
      
      
      solution.
    • Stir at ambient temperature for 24 hours under

      
       atmosphere (to prevent oxidation of 
      
      
      
      to
      
      
      bulk oxides).
    • Filter, wash with deionized water, and dry at 100°C.

    • Activation: Calcine at 550°C for 4 hours in air. This generates the active "alpha-oxygen" sites.

  • Reaction Setup (Fixed Bed Simulation):

    • Use a stainless steel tube reactor (1/4" OD). Pack with 0.5g of activated Fe-ZSM-5.

    • Pre-heat reactor to 350°C .

  • Feed Introduction:

    • Introduce a gas mixture: Benzene vapor (saturated in

      
       carrier) and 
      
      
      
      gas.
    • Molar Ratio: Benzene:

      
       = 1:4.
      
    • WHSV (Weight Hourly Space Velocity):

      
      .
      
  • Analysis:

    • Trap effluent in cold methanol (-10°C).

    • Analyze via HPLC (C18 column, Water/Methanol gradient, UV detection at 270nm).

  • Causality Check:

    • If phenol yield drops rapidly after 1 hour, "coking" has occurred. Regenerate catalyst by flowing pure air at 500°C for 2 hours to burn off carbon deposits.

Conclusion

While the Cumene process remains the industrial titan due to economies of scale, its rigidity regarding acetone coproduction is a strategic vulnerability. Direct oxidation using Fe-ZSM-5 offers a decoupled, atom-economical alternative, particularly for facilities with access to waste


. For drug development professionals, understanding these sources is critical, as trace impurities (AMS in Cumene vs. catechols in Direct Oxidation) can impact downstream synthesis.

References

  • Schmidt, R. J. (2005). "Industrial Catalytic Processes: Phenol Production." Applied Catalysis A: General, 280(1), 89-103.

  • Panov, G. I., et al. (1990). "The Role of Iron in N2O Decomposition on ZSM-5 Zeolite and Reactivity of the Surface Oxygen." Journal of Molecular Catalysis, 61(1), 85-97.

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 19, 18-43.

  • Zakzeski, J., et al. (2010). "The Catalytic Valorization of Lignin for the Production of Renewable Chemicals." Chemical Reviews, 110(6), 3552-3599.

  • Ouyang, C., et al. (2022). "Oxidation of benzene to phenol with N2O over a hierarchical Fe/ZSM-5 catalyst." Green Energy & Environment.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Analysis of 3,5-Dichlor-2-methyl-phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and unambiguous characterization of chemical entities is paramount. 3,5-Dichlor-2-methyl-phenol, a halogenated phenolic compound, often emerges as a critical process-related impurity or a degradation product. Its accurate quantification is not merely an analytical task but a cornerstone of ensuring product safety and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific analyte. We will move beyond a simple recitation of protocols to dissect the causality behind our methodological choices, empowering you to select and validate the optimal technique for your specific application.

The Analyte: Understanding 3,5-Dichlor-2-methyl-phenol

Before delving into methodology, a foundational understanding of the analyte's physicochemical properties is essential. These properties dictate its behavior in any chromatographic system and are the primary drivers for our experimental design.

  • Structure: A phenol ring substituted with two chlorine atoms and one methyl group.

  • Molecular Weight: 177.02 g/mol

  • Polarity: Moderately polar due to the hydroxyl group, but the chlorine and methyl groups increase its hydrophobicity compared to phenol.

  • Volatility: As a substituted phenol, it possesses sufficient volatility to be amenable to gas chromatography, particularly at elevated temperatures.[1]

  • Thermal Stability: The compound is generally stable at temperatures typically used in GC injectors and ovens, though very high temperatures could risk degradation.

  • UV Absorbance: The phenolic ring is a chromophore, making it readily detectable by UV spectroscopy, a common detection method for HPLC.

This profile suggests that both HPLC and GC-MS are viable analytical options, but the optimal choice will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis

HPLC is often the preferred method in quality control environments for its robustness, precision, and ease of use for quantifying known impurities.[2][3] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] For a moderately polar compound like 3,5-Dichlor-2-methyl-phenol, a reversed-phase method is the logical choice.

Causality-Driven HPLC Protocol

The goal is to achieve a robust separation with a sharp, symmetrical peak for accurate integration.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the moderately non-polar 3,5-Dichlor-2-methyl-phenol from more polar or non-polar impurities.

    • Mobile Phase:

      • A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring a consistent retention time.

      • B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.

    • Gradient: 40% B to 70% B over 10 minutes, followed by a 3-minute hold and 5-minute re-equilibration. Rationale: A gradient elution ensures that the analyte is eluted with a good peak shape while also cleaning the column of any strongly retained impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

    • Detection Wavelength: 275 nm. Rationale: This wavelength is near the absorbance maximum for many phenolic compounds, providing a good balance of sensitivity and selectivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a target concentration.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.[4] Rationale: Filtering removes particulates that could damage the column and interfere with the analysis.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing Dissolution Dissolution (50:50 ACN/H2O) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler (10 µL Injection) Filtration->Autosampler HPLC_Column C18 Column (30°C) Autosampler->HPLC_Column Mobile Phase (Gradient) Detector UV Detector (275 nm) HPLC_Column->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: Workflow for the HPLC-UV analysis of 3,5-Dichlor-2-methyl-phenol.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS offers unparalleled specificity and sensitivity, making it the definitive technique for confirming the identity of trace-level impurities and for analyses in complex matrices.[5] Separation occurs based on the analyte's volatility and its interaction with the stationary phase in a heated column, while the mass spectrometer provides a unique fragmentation pattern, akin to a chemical fingerprint.[6]

Causality-Driven GC-MS Protocol

The primary challenge with analyzing phenols by GC is the potential for peak tailing due to the acidic proton. While direct analysis is possible, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole or more advanced mass spectrometer.

  • Derivatization (Recommended):

    • Evaporate the sample solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes. Rationale: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This blocks hydrogen bonding, reduces polarity, and increases volatility, resulting in sharper, more symmetrical peaks and improved sensitivity.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, low-polarity, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including silylated phenols.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode at 250 °C. Rationale: Splitless injection is crucial for transferring the maximum amount of analyte onto the column, which is essential for trace analysis.[7]

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: This temperature program provides a good separation of the analyte from potential solvent peaks and other impurities while ensuring it elutes in a reasonable timeframe.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode:

      • Full Scan: m/z 50-350 for initial identification.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions (e.g., m/z 248 [M+], 233 [M-CH3]+ for the TMS derivative) for quantitative analysis. Rationale: SIM mode significantly enhances sensitivity by only monitoring ions of interest, improving the signal-to-noise ratio.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Volatile Solvent Evaporation Evaporation (Dryness) Sample->Evaporation Derivatization Derivatization (BSTFA, 70°C) Evaporation->Derivatization GC_Inlet Splitless Injection (250°C) Derivatization->GC_Inlet GC_Column DB-5ms Column (Temp Program) GC_Inlet->GC_Column Helium Carrier MS_Detector MS Detector (EI, Scan/SIM) GC_Column->MS_Detector Data_System Data Acquisition & Spectral Analysis MS_Detector->Data_System

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